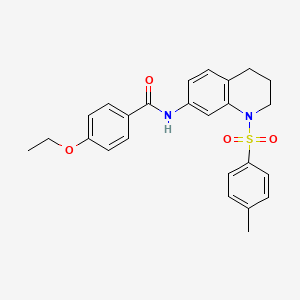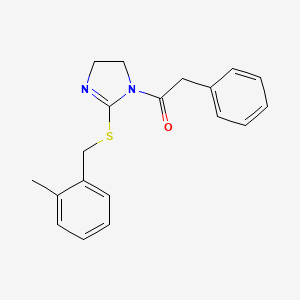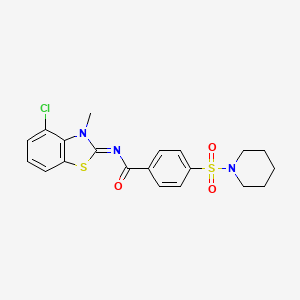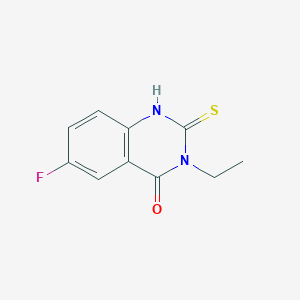
4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is a complex organic molecule. It contains a benzamide group, an ethoxy group, a tosyl group, and a tetrahydroquinoline group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure (tetrahydroquinoline). The tosyl group is a sulfonyl group attached to a toluene, and it’s often used as a protecting group in organic synthesis .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the benzamide and tosyl groups could potentially make it a candidate for various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the benzamide group could potentially increase its polarity and influence its solubility in various solvents .Aplicaciones Científicas De Investigación
Anticancer Potential
The tetrahydroisoquinoline scaffold of this compound has been investigated for its cytotoxicity against cancer cell lines. Notably, the o-hydroxy derivative (4k) demonstrated potent cytotoxic effects against HuCCA-1, A-549, and MOLT-3 cell lines. The lowest IC50 value (1.23 μM) was observed for MOLT-3 cells. Additionally, the trimethoxy analog (4f) exhibited remarkable activity against HepG2 cells, with an IC50 of 22.70 μM, surpassing the reference drug etoposide .
Isoquinoline-Based Pharmacophores
Isoquinoline derivatives are prevalent in natural sources and exhibit diverse pharmacological properties. The compound’s isoquinoline core aligns with this trend, making it a potential lead for drug development. Further exploration of tetrahydroisoquinolines 4f and 4k is warranted .
Sulfonamide Moiety
The presence of a sulfonamide group in this compound is noteworthy. Aryl/heteroaryl sulfonamides are known to possess antitumor properties. Investigating the compound’s interaction with biological targets, such as matrix metalloproteinases or carbonic anhydrases, could reveal additional therapeutic applications .
QSAR Insights
Quantitative Structure-Activity Relationship (QSAR) studies highlighted descriptors related to cytotoxicity. The total symmetry index (Gu), 3D-MoRSE (Mor31v and Mor32u), and 3D Petitjean index (PJI3) were crucial in predicting observed cytotoxicities. Compound 4k, the most potent against MOLT-3 cells, had the highest Gu value, while inactive analog 4d had the lowest Gu value. Furthermore, the highest molecular mass compound (4f) exhibited strong cytotoxicity against HepG2 cells .
Mecanismo De Acción
Target of Action
It is known that similar n-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives have shown cytotoxicity against molt-3 cell lines .
Mode of Action
It is known that similar compounds have shown cytotoxic effects against certain cell lines
Biochemical Pathways
Given the cytotoxic effects of similar compounds, it is likely that this compound affects pathways related to cell survival and proliferation .
Result of Action
The result of the compound’s action is likely to be cytotoxic, given the observed effects of similar compounds on MOLT-3 cell lines . This suggests that the compound may have potential applications in the treatment of diseases characterized by abnormal cell proliferation, such as cancer.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-ethoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-3-31-22-12-9-20(10-13-22)25(28)26-21-11-8-19-5-4-16-27(24(19)17-21)32(29,30)23-14-6-18(2)7-15-23/h6-15,17H,3-5,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQKSKVVDNXFKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine](/img/no-structure.png)

![3-(2-(1,3-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2847829.png)
![[2-(2,4-Dichlorophenyl)cyclopropyl]methylamine](/img/structure/B2847830.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2847833.png)

![N-(2-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2847835.png)




![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2847845.png)